molecular formula C9H17NO2 B1279678 N-methoxy-N-methylcyclohexanecarboxamide CAS No. 80783-98-8

N-methoxy-N-methylcyclohexanecarboxamide

Cat. No.: B1279678
CAS No.: 80783-98-8
M. Wt: 171.24 g/mol
InChI Key: MVBZPHKLBBUMNK-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylcyclohexanecarboxamide (CAS: 248953-91-5) is a Weinreb amide derivative widely used in organic synthesis for ketone formation via nucleophilic acyl substitution. Its synthesis involves reacting cyclohexanecarboxylic acid with carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine hydrochloride (HNMeOMe·HCl), yielding a colorless oil with quantitative efficiency under optimized conditions . The compound’s stability and reactivity make it a cornerstone in multi-step syntheses, particularly for accessing complex carbonyl-containing molecules.

Preparation Methods

Classical Acid Chloride Aminolysis with N,O-Dimethylhydroxylamine

The most widely documented method involves the reaction of cyclohexanecarboxylic acid derivatives with N,O-dimethylhydroxylamine hydrochloride. This two-step protocol first converts the carboxylic acid to an acid chloride, followed by aminolysis.

Thionyl Chloride-Mediated Activation

Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride. Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine yields the target compound.

Reaction Conditions :

  • Step 1 : SOCl₂ (1.2 equiv), reflux, 2–4 h.
  • Step 2 : N,O-Dimethylhydroxylamine HCl (1.1 equiv), pyridine (2.5 equiv), 0°C → RT, 12 h.

Yield : 78–85%.

Phosphorus-Based Activators

Phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) serves as an alternative activating agent, enabling one-pot synthesis. For example, POCl₃ activates the carboxylic acid in dichloromethane with N,N-diisopropylethylamine (DIPEA), followed by aminolysis.

Key Data :

Activator Solvent Temperature Time Yield
POCl₃ CH₂Cl₂ 0°C → RT 2–3 h 87%
PCl₃ Toluene 60°C 1 h 82%

This method is advantageous for sterically hindered acids and minimizes side reactions.

One-Pot Synthesis via Mixed Carbonate Intermediates

A streamlined approach utilizes S,S-di(2-pyridyl) dithiocarbonate to generate reactive intermediates in situ. Cyclohexanecarboxylic acid reacts with the dithiocarbonate in the presence of N,O-dimethylhydroxylamine, yielding the Weinreb amide without isolating the acid chloride.

Procedure Overview

  • Intermediate Formation : S,S-Di(2-pyridyl) dithiocarbonate (1.2 equiv), DIPEA (3 equiv), CH₂Cl₂, 0°C.
  • Aminolysis : N,O-Dimethylhydroxylamine HCl (1.1 equiv), RT, 2 h.

Yield : 89–91%.

Advantages :

  • Eliminates hazardous acid chloride handling.
  • Compatible with sensitive functional groups.

Grignard Reagent-Based Acylation

Weinreb’s original method employs Grignard reagents to acylate preformed N-methoxy-N-methylamides. While less common for cyclohexane derivatives, this approach is notable for its mechanistic insights.

Mechanism and Conditions

The amide reacts with organomagnesium reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) at 0°C. The chelated intermediate prevents over-addition, ensuring ketone selectivity.

Example :

Grignard Reagent Equiv Time Yield
CH₃MgBr 1.1 1 h 90%

Direct Coupling Using Transition Metal Catalysis

Recent advances employ palladium or nickel catalysts to couple cyclohexanecarboxylic acid with N,O-dimethylhydroxylamine derivatives. While less explored for this specific compound, analogous systems show promise for scalability.

Palladium-Catalyzed Carbonylation

A patent-pending method uses Pd(OAc)₂ with Xantphos ligand under CO atmosphere to mediate the coupling.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Solvent : DMF, 100°C, 12 h.
  • Yield : 75% (preliminary data).

Comparative Analysis of Methods

Method Yield Range Scalability Hazard Profile Functional Group Tolerance
Acid Chloride 78–85% High Moderate (SOCl₂) Moderate
POCl₃ Activation 82–87% Medium High (POCl₃) High
Dithiocarbonate 89–91% High Low Excellent
Grignard Acylation 85–90% Low High (Pyrophoric) Low
Transition Metal 70–75% Under study Moderate (Pd) Moderate

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H19NO2
  • Molecular Weight : 185.26 g/mol
  • CAS Number : 80783-98-8

The compound features a cyclohexane ring with methoxy and methyl substituents, contributing to its lipophilicity and potential biological activity.

Chemistry

N-methoxy-N-methylcyclohexanecarboxamide serves as a versatile building block in organic synthesis. It is commonly employed in:

  • Reagent for Chemical Reactions : The compound acts as a reagent in various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:
    • Oxidation : Can yield carboxylic acids or ketones using agents like potassium permanganate.
    • Reduction : Reducing agents such as lithium aluminum hydride can convert it into amines or alcohols.
    • Substitution Reactions : Nucleophilic substitution can replace the methoxy or methyl groups with other substituents, leading to new derivatives with distinct properties.

Biology

The compound is under investigation for its potential biological activities, including:

  • Interaction with Biomolecules : Research indicates that this compound may interact with various biological targets, modulating their activity. This interaction could lead to significant biological effects, making the compound a candidate for further pharmacological studies.
  • Therapeutic Applications : Its potential as a precursor in drug development is being explored, particularly for nitrogen-containing heterocycles known for their therapeutic efficacy .

Medicine

In medicinal chemistry, this compound is of interest due to:

  • Drug Development : The compound's structural characteristics allow it to mimic bioactive compounds, which could facilitate the design of novel pharmaceuticals. It has been highlighted that nitrogen-based heterocycles are prevalent in many FDA-approved drugs, suggesting a promising avenue for future drug discovery .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for tailored applications in various industrial processes.

Case Studies and Research Findings

  • Synthesis and Characterization : A study demonstrated the successful synthesis of this compound through a reaction involving cyclohexanecarboxylic acid and N-methoxymethylamine, achieving an 84.44% yield after purification.
  • Biological Activity Review : Recent literature reviews have consolidated findings on nitrogen-containing heterocycles, emphasizing the role of compounds like this compound as valuable sources of therapeutic agents .
  • Chemical Reaction Studies : Investigations into the chemical reactivity of this compound highlight its versatility in organic synthesis, showcasing its ability to undergo various transformations that could lead to valuable derivatives for medicinal applications .

Mechanism of Action

The mechanism by which N-methoxy-N-methylcyclohexanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between N-methoxy-N-methylcyclohexanecarboxamide and its analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound R₁=OCH₃, R₂=CH₃ C₁₀H₁₇NO₂ 183.25 Weinreb amide (N-methoxy-N-methyl)
N,N-Dimethylcyclohexanecarboxamide R₁=CH₃, R₂=CH₃ C₉H₁₇NO 155.24 Tertiary amide
N-(4-Methylphenyl)cyclohexanecarboxamide R₁=4-methylphenyl C₁₄H₁₉NO 217.31 Aryl-substituted amide
N-(3-Acetylphenyl)cyclohexanecarboxamide R₁=3-acetylphenyl C₁₅H₁₉NO₂ 245.32 Acetyl-substituted aryl amide

Key Observations :

  • Weinreb Amide vs. Tertiary Amides : The N-methoxy-N-methyl group in the target compound enhances stability against over-reduction or hydrolysis, unlike N,N-dimethyl analogs .
  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., N-(4-methylphenyl)) exhibit reduced solubility in polar solvents compared to alkyl-substituted analogs due to increased hydrophobicity .

Key Observations :

  • Efficiency : The Weinreb amide synthesis achieves near-quantitative yields due to optimized activation with CDI, whereas aryl-substituted analogs require coupling agents like PyBOP, leading to moderate yields (41–76%) .
  • Purification : Flash chromatography is preferred for Weinreb amides, while aryl derivatives often necessitate HPLC for purity .

Key Observations :

  • Aryl-substituted carboxamides pose higher toxicity risks (e.g., H302 for oral toxicity) compared to alkyl or Weinreb derivatives .

Biological Activity

N-methoxy-N-methylcyclohexanecarboxamide (CAS Number: 80783-98-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C9_9H17_{17}NO2_2
  • Molecular Weight : 171.237 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 223.1 ± 23.0 °C
  • Flash Point : 88.7 ± 22.6 °C

These properties suggest that the compound may exhibit favorable solubility and stability under various conditions, which is crucial for biological applications.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the functionalization of cyclohexanecarboxylic acid derivatives. Research indicates that modifications to the amide structure can significantly alter biological activity. For instance, studies have shown that N-methylated amides can be converted into various functional groups through reactions such as N-tosylation and nucleophilic substitution, enhancing their biological profiles .

Anticancer Activity

Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. In vitro assays demonstrated that the compound exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range against multiple cancer types, indicating its potential as an anticancer agent.

Cell Line IC50_{50} (µM)
HCT1163.7
MCF-71.2
HEK2935.3

These results suggest that the compound may selectively inhibit tumor growth, potentially through mechanisms involving apoptosis or cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in proliferation and survival, including those related to apoptosis and autophagy . Further studies are needed to elucidate these pathways and confirm the compound's mode of action.

Case Studies and Research Findings

  • In Vivo Efficacy : In animal models of cancer, this compound demonstrated significant tumor reduction compared to control groups. These findings support its potential for further development as a therapeutic agent.
  • Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preliminary studies .
  • Comparative Studies : When compared to established anticancer agents like doxorubicin and etoposide, this compound exhibited comparable or superior efficacy against certain cancer cell lines, suggesting it could be a viable alternative or adjunct in cancer therapy .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-methoxy-N-methylcyclohexanecarboxamide, and what reaction conditions optimize yield?

this compound (a Weinreb amide) is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting cyclohexanecarboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form an active imidazolide intermediate, followed by treatment with N,O-dimethylhydroxylamine hydrochloride (HNMeOMe·HCl) in anhydrous benzene. Flash chromatography (n-pentane/ethyl acetate 3:1) yields the product quantitatively. Key optimizations include using CDI in stoichiometric excess (1.3 eq) and maintaining anhydrous conditions to prevent hydrolysis .

Reagent Amount Role
Cyclohexanecarboxylic acid39.0 mmolStarting material
CDI50.7 mmolActivator for carboxyl group
HNMeOMe·HCl78.0 mmolNucleophile (amine source)

Q. How is this compound characterized spectroscopically?

Characterization relies on 1H-NMR and TLC :

  • 1H-NMR (CDCl₃): Peaks at δ 3.38 ppm (N–OCH₃), 3.11 ppm (N–CH₃), and 1.40–1.80 ppm (cyclohexane protons) confirm the structure .
  • TLC : Rf = 0.50 (n-pentane/ethyl acetate 1:1) under UV visualization.

Advanced Research Questions

Q. What competing reaction pathways may occur during synthesis, and how are they mitigated?

Competing hydrolysis of the imidazolide intermediate or unreacted CDI can reduce yields. Mitigation strategies include:

  • Strict control of moisture (use of molecular sieves or anhydrous solvents).
  • Avoiding prolonged reaction times to prevent CDI decomposition.
  • Purification via flash chromatography to isolate the product from byproducts like imidazole or unreacted acid .

Q. How does the steric environment of the cyclohexane ring influence reactivity in nucleophilic acyl substitutions?

The cyclohexane ring introduces steric hindrance, slowing nucleophilic attack compared to linear Weinreb amides (e.g., N-methoxy-N-methylacetamide). This requires longer reaction times or elevated temperatures when reacting with Grignard reagents to form ketones. Kinetic studies using in situ IR spectroscopy can monitor reaction progress and optimize conditions .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Multi-nuclear NMR : Use 13C-NMR to confirm carbonyl (δ ~165 ppm) and quaternary carbon assignments.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 172.1338 for C₉H₁₇NO₂).
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How is this compound utilized in ketone synthesis?

As a Weinreb amide, it reacts with organometallic reagents (e.g., Grignard or organolithium compounds) to yield ketones. Example protocol:

  • Add methylmagnesium bromide (2 eq) to a THF solution of the amide at −78°C.
  • Quench with NH₄Cl, extract with ethyl acetate, and purify via column chromatography. The reaction avoids over-addition due to the stabilized tetrahedral intermediate .

Q. Methodological Considerations

  • Stability and Storage : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation or hydrolysis. Decomposition under humid conditions generates cyclohexanecarboxylic acid, detectable by TLC .
  • Yield Optimization : Use Schlenk techniques for moisture-sensitive steps. Replace CDI with DCC/HOBt in polar aprotic solvents (DMF) for challenging substrates.

Properties

IUPAC Name

N-methoxy-N-methylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZPHKLBBUMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472088
Record name N-methoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80783-98-8
Record name N-methoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methylcyclohexanecarboxamide
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Synthesis routes and methods I

Procedure details

In a dried, flushed with nitrogen round bottom flask, N,O-dimethyl hydroxylamine hydrochloride (0.1 mol, 13.3 ml) was suspended in 200 ml anhydrous dichloromethane. To the resulting mixture triethylamine (0.22 mol, 30 ml) was added dropwise in ˜5 min while cooling by water (stirring became difficult because of salts formation). To the resulting mixture, while stirring under nitrogen and cooling by ice water, cyclohexanecarbonyl chloride was added dropwise in ˜15 min. The mixture was stirred overnight, washed with water (50 ml), saturated aqueous NH4Cl (50 ml), then brine (50 ml), dried over Na2SO4, and concentrated to give 17.8 g of crude product. Purification on 150 g silica gel, eluent hexanes-ethyl acetate, from 100:0 to 50:50, afforded 13.6 g (80%) of N-methyl-N-methoxy-cyclohexanecarboxamide as clear oil, Rf 0.44 (hexanes-EtOAc 1:1), 1H NMR (400 MHz, CDCl3) δ 3.67 (s, 3H, OCH3), 3.15 (s, 3H, NCH3), 2.65 (m, 1H, CH—CO), 1.8-1.6 (m, 5H, cyclohexyl), 1.5-1.4 (qm, 2H, cyclohexyl), 1.3-1.2 (m, 3H, cyclohexyl).
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N,O-dimethyl hydroxylamine hydrochloride
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-methoxy-N-methylcyclohexanecarboxamide
N-methoxy-N-methylcyclohexanecarboxamide
N-methoxy-N-methylcyclohexanecarboxamide
N-methoxy-N-methylcyclohexanecarboxamide
N-methoxy-N-methylcyclohexanecarboxamide
N-methoxy-N-methylcyclohexanecarboxamide

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